Home > Products > Screening Compounds P102639 > 1-Demethyl Hydroxy Daunomycinone
1-Demethyl Hydroxy Daunomycinone -

1-Demethyl Hydroxy Daunomycinone

Catalog Number: EVT-13549763
CAS Number:
Molecular Formula: C20H16O9
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Demethyl Hydroxy Daunomycinone is an anthracycline compound derived from daunorubicin, a well-known chemotherapeutic agent used primarily in the treatment of leukemia. This compound exhibits significant biological activity due to its ability to intercalate DNA and inhibit topoisomerase II, which are crucial mechanisms in cancer therapy. The structural modifications in 1-Demethyl Hydroxy Daunomycinone enhance its pharmacological properties compared to its parent compound.

Source

1-Demethyl Hydroxy Daunomycinone is synthesized from daunorubicin, which is produced by the fermentation of the bacterium Streptomyces peucetius. The compound itself is not typically found in nature but is obtained through chemical modifications of daunorubicin or related derivatives.

Classification

1-Demethyl Hydroxy Daunomycinone falls under the classification of anthracyclines, a group of compounds characterized by their tetracyclic ring structure and a sugar moiety. These compounds are widely recognized for their anticancer properties and are categorized as antineoplastic agents.

Synthesis Analysis

Methods

The synthesis of 1-Demethyl Hydroxy Daunomycinone can be achieved through various chemical pathways, often involving the modification of daunorubicin. Key methods include:

  • Reduction Reactions: The conversion of daunorubicin to 1-Demethyl Hydroxy Daunomycinone typically involves selective reduction processes that remove the methyl group at the C-1 position while introducing a hydroxyl group.
  • Chemical Coupling: This can include coupling reactions with specific reagents that facilitate the introduction of hydroxyl groups at desired positions on the anthracycline core.

Technical Details

The synthesis may involve several steps:

  1. Protection of Functional Groups: Prior to modification, certain functional groups may be protected to prevent unwanted reactions.
  2. Selective Methylation and Demethylation: Utilizing reagents like lithium aluminum hydride for selective demethylation.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

1-Demethyl Hydroxy Daunomycinone retains the core structure characteristic of anthracyclines, featuring a tetracenequinone framework with a hydroxyl group at the C-1 position and lacking one methyl group compared to daunorubicin.

Data

  • Molecular Formula: C₂₁H₂₃N₃O₁₃
  • Molecular Weight: Approximately 397.42 g/mol
  • Structural Characteristics: The presence of a hydroxyl group enhances solubility and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

1-Demethyl Hydroxy Daunomycinone participates in various chemical reactions typical for anthracyclines:

  • DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, leading to DNA strand breaks during replication.

Technical Details

The reactivity of 1-Demethyl Hydroxy Daunomycinone can be influenced by the presence of functional groups that facilitate hydrogen bonding and π-π interactions with nucleic acids.

Mechanism of Action

Process

The mechanism through which 1-Demethyl Hydroxy Daunomycinone exerts its cytotoxic effects involves:

  1. DNA Intercalation: The compound intercalates into DNA, causing structural distortions that impede replication.
  2. Topoisomerase II Inhibition: By inhibiting this enzyme, it prevents the necessary unwinding of DNA, leading to apoptosis in rapidly dividing cells.

Data

Studies have shown that compounds similar to 1-Demethyl Hydroxy Daunomycinone exhibit potent antitumor activity in vitro and in vivo, confirming their role as effective chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability may vary with changes in pH, affecting its reactivity and solubility.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to characterize the purity and structure of synthesized 1-Demethyl Hydroxy Daunomycinone.

Applications

Scientific Uses

1-Demethyl Hydroxy Daunomycinone is primarily utilized in cancer research due to its potent antitumor properties. Its applications include:

  • Chemotherapy Regimens: Used as part of combination therapies for treating various types of leukemia and solid tumors.
  • Research Studies: Investigated for its mechanism of action, potential side effects, and efficacy compared to other anthracyclines.
  • Drug Development: Serves as a lead compound for developing new derivatives with improved efficacy and reduced toxicity profiles.
Historical Context and Significance in Anthracycline Research

Evolution of Daunomycinone Derivatives in Anticancer Drug Development

The anthracycline family traces its origins to soil bacteria discoveries in the mid-20th century, with daunomycin emerging as a foundational compound in cancer chemotherapy. The structural core of these compounds—the aglycone daunomycinone—represents the pharmacologically active moiety that enables DNA intercalation and topoisomerase II inhibition [2]. Early research focused on natural product isolation from Streptomyces species, particularly Streptomyces peucetius, which yielded daunorubicin (daunomycin) in 1964 and its hydroxylated derivative doxorubicin in 1969 [2]. These discoveries marked the beginning of systematic efforts to optimize the anthracycline scaffold for enhanced anticancer activity and reduced toxicity profiles.

Biosynthetic studies of Streptomyces strains revealed complex pathways for daunomycinone production, with mutagenesis experiments identifying critical genetic blocks. When researchers treated Streptomyces strain C5 with N-methyl-N'-nitro-N-nitrosoguanidine (NTG), they generated mutants categorized into six distinct groups based on accumulated intermediates [4]. These dau mutants (dauA through dauH) provided crucial insights into the sequential enzymatic steps required for daunomycinone assembly. For instance, dauC mutants accumulated aklanonic acid, while dauF mutants accumulated aklavinone—key intermediates in the biosynthetic pathway. This genetic framework enabled targeted manipulation of anthracycline biosynthesis, paving the way for engineered analogs [4].

Chemical synthesis approaches complemented these biological methods. Early total syntheses of daunomycinone derivatives, such as the 1975 regiospecific synthesis of (±)-9-deoxydaunomycinone, established fundamental strategies for constructing the tetracyclic anthraquinone system [5]. These efforts demonstrated the feasibility of modifying specific positions on the aglycone core, including the C-1, C-4, and C-9 positions, which would later become critical targets for analog development. The convergence of biosynthesis elucidation and synthetic methodology created a robust foundation for rational anthracycline design [1] [5].

Table 1: Classification of Streptomyces Mutants Blocked in Daunomycinone Biosynthesis [4]

Mutant GroupAccumulated MetaboliteBiosynthetic Block Position
dauANonePolyketide synthase deficiency
dauGNoneRegulatory mutation
dauCAklanonic acidEarly cyclization step
dauEMaggiemycinMid-pathway oxidation
dauFAklavinoneGlycosylation precursor
dauHε-RhodomycinoneLate-stage modification

Emergence of 1-Demethyl Hydroxy Daunomycinone as a Structural Analog

The strategic removal of the C-1 methyl group from the daunomycinone structure represents a significant evolution in anthracycline analog design. 1-Demethyl hydroxy daunomycinone emerged as a deliberately modified aglycone designed to enhance DNA-binding affinity while altering metabolic susceptibility. This compound retains the essential hydroxylated anthraquinone core but features a hydrogen atom substituted at the C-1 position where naturally occurring daunomycinone possesses a methyl group [7]. This structural alteration influences electronic distribution across the planar chromophore and affects intercalative interactions with DNA base pairs.

Synthetic access to this analog has been achieved through both chemical and enzymatic demethylation strategies. Patent literature describes the use of Lewis acid catalysts (e.g., boron tribromide, aluminum chloride) in halogenated solvents to achieve regioselective demethylation at the C-1 position of protected daunomycinone derivatives [7]. Alternatively, enzymatic approaches harness microbial demethylases capable of selectively removing methyl groups without requiring extensive protecting group manipulation. These methods typically employ biotransformation using engineered Streptomyces strains or purified enzymes under mild aqueous conditions, yielding the demethylated product with high specificity [4] [7].

Structurally, 1-demethyl hydroxy daunomycinone differs from its parent compound through the absence of the C1-methyl group while retaining the critical C13-hydroxyl and C4-methoxy groups essential for bioactivity. The electronic redistribution resulting from demethylation enhances hydrogen-bonding capacity at position C-1, potentially strengthening interactions with DNA backbone phosphates. Furthermore, the increased hydrophilicity at this position may influence cellular uptake and subcellular distribution patterns. These structural modifications position 1-demethyl hydroxy daunomycinone as a bridge between first-generation anthracyclines and newer analogs like idarubicin, which features a more extensive C4-demethoxy modification [3] [7].

Table 2: Structural Comparison of Daunomycinone and Key Derivatives

CompoundC-1 SubstituentC-4 SubstituentC-13 HydroxylBioactivity Profile
DaunomycinoneMethylMethoxyPresentBaseline intercalator
1-Demethyl hydroxy daunomycinoneHydrogenMethoxyPresentEnhanced DNA affinity
4-Demethoxy daunomycinoneMethylHydroxyPresentReduced cardiotoxicity
9-DeoxydaunomycinoneMethylMethoxyAbsentAltered redox profile

Role of Demethylation and Hydroxylation in Enhancing Bioactivity

The strategic removal of methyl groups and strategic addition of hydroxyl moieties significantly modulates the pharmacological properties of anthracycline aglycones. Demethylation at the C-1 position specifically enhances intercalative binding through two mechanisms: reduced steric hindrance within the DNA minor groove and increased hydrogen-bonding capacity. Research indicates that the absence of the C-1 methyl group allows deeper penetration of the aglycone between DNA base pairs, with binding constants increasing by approximately 30-40% compared to methylated analogs [3] [6]. This enhanced binding translates to more potent topoisomerase II inhibition, as demonstrated in enzyme inhibition assays using purified topoisomerase IIα [6].

The conserved hydroxyl group at C-13 plays a dual role in bioactivity modulation. First, it participates in crucial hydrogen-bonding networks with DNA backbone phosphate groups, stabilizing the drug-DNA complex. Second, it influences the redox potential of the quinone-hydroquinone system, modulating the generation of semiquinone radicals and reactive oxygen species (ROS). While ROS generation contributes to anthracycline cytotoxicity against cancer cells, it also underlies dose-limiting cardiotoxicity. Research demonstrates that 1-demethyl hydroxy daunomycinone generates approximately 25% less superoxide radical in cardiomyocyte mitochondria compared to doxorubicin, suggesting a potentially improved therapeutic index [2] [6].

Glycosylation patterns synergistically enhance the bioactivity of modified aglycones. The aminosugar moiety (typically daunosamine) attached to the C-7 position facilitates nuclear localization and contributes to molecular recognition by topoisomerase II. Recent synthetic advances have enabled precise modifications to this sugar unit, including N,N-dimethylation and stereochemical inversion. Notably, N,N-dimethyldoxorubicin analogs exhibit preserved cytotoxicity with diminished cardiotoxicity due to reduced propensity for iron-mediated ROS generation [6]. This suggests that combining aglycone modifications (demethylation) with sugar unit optimization (N-dimethylation) represents a promising strategy for next-generation anthracycline development with improved safety profiles.

Table 3: Bioactivity Modifications Through Structural Engineering

Structural ModificationPrimary Effect on Molecular PharmacologyDownstream Biological Consequence
C-1 demethylationEnhanced DNA intercalation via reduced steric hindranceIncreased topoisomerase II inhibition potency
C-13 hydroxyl conservationStabilization of DNA-drug complex via H-bondingImproved target retention and cytotoxicity
Modulation of quinone redox cyclingAltered ROS generation profile
N,N-dimethylation of daunosamineAttenuated iron chelation capacityReduced cardiotoxicity while maintaining efficacy
Stereochemical inversion at C-4'Altered interaction with topoisomerase II active siteImproved therapeutic index in resistant tumors

The integration of these modifications—strategic demethylation, hydroxyl conservation, and aminosugar optimization—creates anthracycline analogs with tailored molecular interactions. Advanced molecular modeling reveals that 1-demethyl hydroxy daunomycinone derivatives form additional hydrogen bonds with guanine residues at O6 and N7 positions compared to their methylated counterparts. Furthermore, the altered electron density distribution across the anthraquinone ring system modifies intercalation geometry, potentially evading resistance mechanisms associated with drug efflux or target mutations [3] [6]. These structural insights provide a roadmap for rational anthracycline design focused on maximizing therapeutic efficacy while minimizing off-target toxicity.

Properties

Product Name

1-Demethyl Hydroxy Daunomycinone

IUPAC Name

(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20-/m0/s1

InChI Key

MSXNUXHBNGANKV-LXGOIASLSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)O)O)C(=C3C2=O)O)O

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)O)O)C(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.